molecular formula C14H18BrNO2 B15312860 Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate

Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate

Cat. No.: B15312860
M. Wt: 312.20 g/mol
InChI Key: YWLDPVCMNOPTNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 4-bromobenzyl chloride with piperidine: This step forms the intermediate 4-(4-bromophenyl)piperidine.

    Esterification with ethyl chloroformate: The intermediate is then reacted with ethyl chloroformate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of piperidinone derivatives.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromophenyl group may enhance the compound’s binding affinity to these receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)piperidine-4-carboxylate
  • Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate
  • Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate

Uniqueness

Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H18BrNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3

InChI Key

YWLDPVCMNOPTNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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